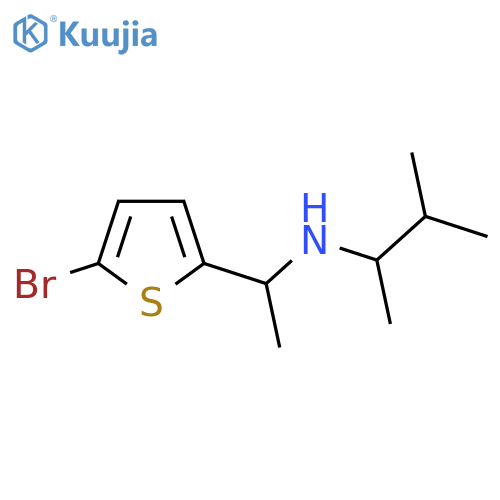

Cas no 1183342-56-4 (1-(5-bromothiophen-2-yl)ethyl(3-methylbutan-2-yl)amine)

1183342-56-4 structure

商品名:1-(5-bromothiophen-2-yl)ethyl(3-methylbutan-2-yl)amine

1-(5-bromothiophen-2-yl)ethyl(3-methylbutan-2-yl)amine 化学的及び物理的性質

名前と識別子

-

- [1-(5-Bromothiophen-2-yl)ethyl](3-methylbutan-2-yl)amine

- n-(1-(5-Bromothiophen-2-yl)ethyl)-3-methylbutan-2-amine

- 2-Thiophenemethanamine, 5-bromo-N-(1,2-dimethylpropyl)-α-methyl-

- 1-(5-bromothiophen-2-yl)ethyl(3-methylbutan-2-yl)amine

-

- インチ: 1S/C11H18BrNS/c1-7(2)8(3)13-9(4)10-5-6-11(12)14-10/h5-9,13H,1-4H3

- InChIKey: QYIXTDJWYWYQCC-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=C(C(C)NC(C)C(C)C)S1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 175

- トポロジー分子極性表面積: 40.3

- 疎水性パラメータ計算基準値(XlogP): 4.2

1-(5-bromothiophen-2-yl)ethyl(3-methylbutan-2-yl)amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00983757-1g |

[1-(5-Bromothiophen-2-yl)ethyl](3-methylbutan-2-yl)amine |

1183342-56-4 | 95% | 1g |

¥1953.0 | 2023-04-05 | |

| Enamine | EN300-167551-2.5g |

[1-(5-bromothiophen-2-yl)ethyl](3-methylbutan-2-yl)amine |

1183342-56-4 | 2.5g |

$810.0 | 2023-09-20 | ||

| Enamine | EN300-167551-10g |

[1-(5-bromothiophen-2-yl)ethyl](3-methylbutan-2-yl)amine |

1183342-56-4 | 10g |

$1778.0 | 2023-09-20 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1347559-250mg |

n-(1-(5-Bromothiophen-2-yl)ethyl)-3-methylbutan-2-amine |

1183342-56-4 | 95% | 250mg |

¥16884.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1347559-2.5g |

n-(1-(5-Bromothiophen-2-yl)ethyl)-3-methylbutan-2-amine |

1183342-56-4 | 95% | 2.5g |

¥30844.00 | 2024-08-09 | |

| Enamine | EN300-167551-1.0g |

[1-(5-bromothiophen-2-yl)ethyl](3-methylbutan-2-yl)amine |

1183342-56-4 | 1g |

$728.0 | 2023-06-04 | ||

| Enamine | EN300-167551-0.5g |

[1-(5-bromothiophen-2-yl)ethyl](3-methylbutan-2-yl)amine |

1183342-56-4 | 0.5g |

$397.0 | 2023-09-20 | ||

| Enamine | EN300-167551-0.25g |

[1-(5-bromothiophen-2-yl)ethyl](3-methylbutan-2-yl)amine |

1183342-56-4 | 0.25g |

$381.0 | 2023-09-20 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00983757-5g |

[1-(5-Bromothiophen-2-yl)ethyl](3-methylbutan-2-yl)amine |

1183342-56-4 | 95% | 5g |

¥5656.0 | 2023-04-05 | |

| Enamine | EN300-167551-0.05g |

[1-(5-bromothiophen-2-yl)ethyl](3-methylbutan-2-yl)amine |

1183342-56-4 | 0.05g |

$348.0 | 2023-09-20 |

1-(5-bromothiophen-2-yl)ethyl(3-methylbutan-2-yl)amine 関連文献

-

Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994

-

Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651

-

Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878

-

Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653

1183342-56-4 (1-(5-bromothiophen-2-yl)ethyl(3-methylbutan-2-yl)amine) 関連製品

- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

- 156121-15-2(2-(Methoxymethyl)morpholine)

- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬